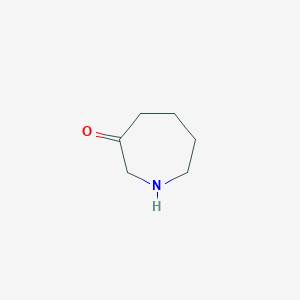

Azepan-3-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azepan-3-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid or its derivatives. This can be achieved through intramolecular condensation reactions under acidic or basic conditions. Another method involves the reduction of azepan-2,3-dione using suitable reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the conversion of cyclohexanone oxime to caprolactam, which can then be further processed to yield this compound. The reaction typically requires the use of strong acids such as sulfuric acid or phosphoric acid as catalysts.

Análisis De Reacciones Químicas

Electrophilic Reactions

Azepan-3-one reacts with electrophiles at oxygen or carbon centers, depending on reaction conditions:

O-Protonation and O-Alkylation

-

O-Protonation : In trifluoroacetic acid, the carbonyl oxygen is protonated, forming a resonance-stabilized oxonium ion. NMR studies (¹H/¹³C) confirm protonation at oxygen rather than nitrogen .

-

O-Alkylation : Treatment with triethyloxonium tetrafluoroborate (Et₃O⁺ BF₄⁻) yields the ethyl ether derivative. This reaction proceeds via alkylation at the carbonyl oxygen .

Halogenation

This compound undergoes halogenation at the 4- and 6-positions using N-halogenosuccinimides (NXS):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| N-Chlorosuccinimide | 4-Chloro-azepan-3-one | CHCl₃, 25°C, 12 h | 78% |

| N-Bromosuccinimide | 4,6-Dibromo-azepan-3-one | Acetic acid, reflux, 6 h | 65% |

X-ray crystallography of 4-chloro-azepan-3-one confirms minimal distortion of the azepane ring geometry (bond angles: 116–124°), indicating limited steric or electronic effects from halogen substitution .

Deuterium Exchange

Sequential deuterium exchange occurs at specific positions under basic conditions:

-

4-Position : Rapid exchange in D₂O/NaOD.

-

6-Position : Slower exchange mediated by enolate intermediates.

Structural Analysis Post-Reaction

Key structural insights from reaction products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Azepan-3-one derivatives have been extensively studied for their potential therapeutic properties. Notably, they exhibit promising anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have explored the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, a series of A-ring azepano-triterpenoids demonstrated selective cytotoxicity against leukemia and colon cancer cell lines, with GI50 values ranging from 5.16 to 9.56 µM . The selectivity index for these compounds indicates their potential as targeted cancer therapies.

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| Azepanoallobetulinic Acid Amide | K-562 (Leukemia) | 5.16 |

| Azepanoerythrodiol | HCT-116 (Colon) | 9.56 |

Antimicrobial Properties

This compound derivatives have also shown effectiveness against various microbial strains. A study synthesized lupane-type A-ring azepano-triterpenoids and evaluated their antitubercular activity against Mycobacterium tuberculosis and other strains, revealing significant inhibitory effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the azepanone core can significantly enhance their potency as inhibitors of enzymes like cathepsin K, which is implicated in various diseases.

Cathepsin K Inhibition

A series of methyl-substituted azepanones were evaluated for their inhibitory potency against human cathepsin K, revealing that specific substitutions can lead to enhanced activity and improved pharmacokinetic properties . For example, the 4S-7-cis-methylazepanone analogue exhibited a K(i,app) of 0.041 nM, demonstrating exceptional potency.

| Substitution | K(i,app) (nM) | Oral Bioavailability (%) |

|---|---|---|

| 4S-7-cis-methylazepanone | 0.041 | 89% |

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis and materials science.

Synthesis of Complex Molecules

This compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of complex organic molecules with high enantioselectivity. Its unique structure allows for the development of various functionalized derivatives that are essential in pharmaceutical formulations.

Polymer Production

The compound's distinctive properties make it suitable for applications in producing polymers with specific characteristics, enhancing material performance in industrial applications.

Case Studies and Research Findings

Several case studies underscore the importance of this compound in drug development and material sciences:

- Antitumor Agents : The development of semi-synthetic triterpenoids containing an azepano ring has led to novel candidates exhibiting significant anticancer activity against multiple human cancer cell lines .

- Antimycobacterial Drug Design : Investigations into lupane-type azepano-triterpenoids revealed their potential as antitubercular agents, highlighting the versatility of azepanone derivatives in addressing infectious diseases .

Mecanismo De Acción

Azepan-3-one is structurally similar to other seven-membered heterocycles, such as:

Azepane: The fully saturated analog of this compound, lacking the carbonyl group.

Caprolactam: The precursor to nylon-6, which is structurally similar but used primarily in polymer production.

Benzazepine: A fused ring system containing a benzene ring and an azepine ring, with different reactivity and applications.

Uniqueness: this compound’s unique combination of a seven-membered ring and a lactam structure gives it distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

- Azepane

- Caprolactam

- Benzazepine

- Oxazepine

- Thiazepine

This detailed overview provides a comprehensive understanding of azepan-3-one, covering its synthesis, reactivity, applications, and comparisons with similar compounds

Actividad Biológica

Azepan-3-one, a seven-membered lactam compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique seven-membered ring structure, which contributes to its distinct chemical and physical properties. The compound exists in various forms, including hydrochloride salts that enhance solubility and stability, making it suitable for pharmaceutical applications.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting potential use in treating infections.

Cytotoxic Effects

A significant area of research involves the cytotoxic effects of this compound derivatives against cancer cells. A study evaluated a series of azepano-derivatives derived from triterpenic acids against five human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, with GI50 values ranging from 5.16 to 9.56 µM against leukemia and colon cancer cell lines .

| Compound | Cancer Cell Line | GI50 (µM) | Selectivity Index |

|---|---|---|---|

| 11 | K-562 (Leukemia) | 5.16 | 9.56 |

| 11 | HT29 (Colon) | 9.56 | 5.93 |

The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes depending on its structural modifications. For instance, this compound derivatives have been shown to inhibit cathepsin K, a cysteine protease implicated in bone resorption and cancer metastasis .

Enzyme Inhibition

This compound's role as a cathepsin K inhibitor is particularly noteworthy. The compound demonstrates high potency with IC50 values as low as 0.041 nM against human cathepsin K, indicating strong potential for treating conditions such as osteoporosis and cancer-related bone loss .

Case Studies

- Antitumor Activity : A study involving azepano derivatives showed that these compounds were subjected to NCI-60 anticancer drug screening, demonstrating varied cytotoxic effects across different cancer types. The results highlighted the potential for developing new antitumor agents based on azepanone structures .

- Pharmacokinetic Studies : Pharmacokinetic evaluations of methyl-substituted azepanones revealed significant variations in bioavailability and clearance rates in animal models, indicating the importance of structural modifications on therapeutic efficacy .

Future Directions

Research on this compound is ongoing, with a focus on enhancing its selectivity and efficacy through structural modifications. Future studies aim to explore:

- Combination Therapies : Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents.

- Targeted Delivery Systems : Developing novel drug delivery systems to improve bioavailability and reduce side effects.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.

Propiedades

IUPAC Name |

azepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGKKJHGZOGVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578377 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171257-01-5 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.